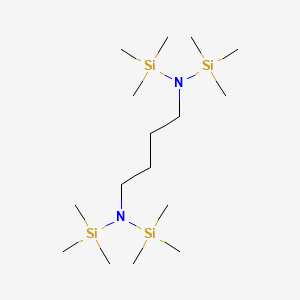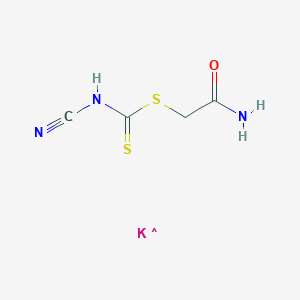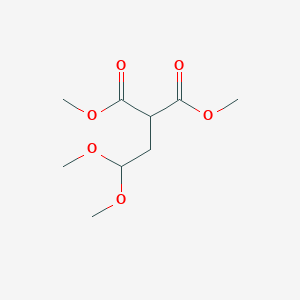
Guanidine, 2-nitro-1-nitroso-1-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 2-nitro-1-nitroso-1-octyl- is a derivative of guanidine, a compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This particular derivative is characterized by the presence of nitro and nitroso groups, which impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-nitro-1-nitroso-1-octyl- typically involves the reaction of octylamine with nitroguanidine under specific conditions. The process begins with the nitration of guanidine to form nitroguanidine, which is then reacted with octylamine in the presence of a nitrosating agent to yield the desired compound .
Industrial Production Methods
Industrial production of guanidine derivatives often employs large-scale nitration and nitrosation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 2-nitro-1-nitroso-1-octyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include amino derivatives, which are useful intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
Guanidine, 2-nitro-1-nitroso-1-octyl- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of guanidine, 2-nitro-1-nitroso-1-octyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitroguanidine derivatives such as:
- Clothianidin
- Dinotefuran
- Imidacloprid
- Thiamethoxam
Uniqueness
Guanidine, 2-nitro-1-nitroso-1-octyl- is unique due to its specific combination of nitro and nitroso groups, which confer distinct reactivity and biological activity. This makes it particularly useful in applications where selective modification of proteins or other biomolecules is desired .
Eigenschaften
CAS-Nummer |
35799-08-7 |
|---|---|
Molekularformel |
C9H19N5O3 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2-nitro-1-nitroso-1-octylguanidine |
InChI |
InChI=1S/C9H19N5O3/c1-2-3-4-5-6-7-8-13(12-15)9(10)11-14(16)17/h2-8H2,1H3,(H2,10,11) |
InChI-Schlüssel |
AOZCQGYQFGAKBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C(=N[N+](=O)[O-])N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)



![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)




![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)



